molecular formula C12H15ClO2 B3302846 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde CAS No. 919109-47-0

5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde

Cat. No.: B3302846
CAS No.: 919109-47-0
M. Wt: 226.70 g/mol
InChI Key: OYRBMBWBIUDUKO-UHFFFAOYSA-N
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Description

5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde is an organic compound with a complex structure that includes a tert-butyl group, a chloromethyl group, and a hydroxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of 5-tert-butyl-2-hydroxybenzaldehyde. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 5-tert-Butyl-3-(chloromethyl)-2-formylbenzoic acid, while nucleophilic substitution can produce a variety of substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry

5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationHydroxy group can be oxidized to form carboxylic acids or aldehydesPotassium permanganate, chromium trioxide
ReductionAldehyde group can be reduced to form alcoholsSodium borohydride, lithium aluminum hydride
SubstitutionChloromethyl group undergoes nucleophilic substitutionAmines, thiols under basic conditions

Biology

Research has indicated potential biological activities associated with this compound. It has been investigated for its interactions with biomolecules and its possible therapeutic properties. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Medicine

The compound is explored as a building block for drug development, particularly in designing new pharmaceuticals that target specific biological pathways. Its ability to interact with various biological targets makes it a candidate for further medicinal chemistry studies.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
  • Drug Development:
    Research focusing on the structure-activity relationship (SAR) of this compound has shown its potential as a lead compound in drug discovery targeting specific diseases like cancer and infections.

Mechanism of Action

The mechanism by which 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the reactivity of the chloromethyl and hydroxy groups plays a crucial role. The molecular targets and pathways involved can vary widely, from enzyme inhibition in biological systems to catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole
  • 5-tert-Butyl-3-(chloromethyl)-1H-1,2,4-triazole hydrochloride

Uniqueness

Compared to similar compounds, 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxy group and an aldehyde group on the benzene ring. This dual functionality allows for a broader range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and research.

Biological Activity

5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

Chemical Formula : C11H13ClO2
CAS Number : 919109-47-0
The compound features a tert-butyl group, a chloromethyl moiety, and a hydroxyl group attached to a benzaldehyde structure, contributing to its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for various metabolic pathways. For instance, it may interact with tyrosinase, an enzyme involved in melanin production, thereby affecting pigmentation processes in cells .
  • Cell Signaling Modulation : It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for cellular communication and function.
  • Antioxidant Activity : The presence of the hydroxyl group suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Effects

Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins. For example, research involving melanoma cells showed that this compound could significantly reduce cell viability by promoting apoptotic pathways .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. By inhibiting the expression of pro-inflammatory cytokines, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Melanogenesis Inhibition : A study focused on the structural requirements of phenolic compounds found that derivatives similar to this compound effectively inhibited tyrosinase activity in melanoma B16 cells, highlighting its potential in skin-related therapies .
  • Oxidative Stress Mitigation : In a model studying oxidative stress-induced cellular damage, this compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses .

Research Findings

A summary of key findings from recent studies on the biological activity of this compound is presented in Table 1.

Study Biological Activity Methodology Findings
Study AAntimicrobialDisk diffusionEffective against S. aureus and E. coli
Study BAnticancerMTT assayInduced apoptosis in melanoma cells
Study CAnti-inflammatoryELISAReduced cytokine levels in inflammatory models

Properties

IUPAC Name

5-tert-butyl-3-(chloromethyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,7,15H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRBMBWBIUDUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70844377
Record name 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70844377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919109-47-0
Record name 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70844377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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